molecular formula C14H17N3O4 B2655468 2-methyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide CAS No. 861207-18-3

2-methyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide

Cat. No.: B2655468
CAS No.: 861207-18-3
M. Wt: 291.307
InChI Key: MQYAZXSQVIIFKA-UHFFFAOYSA-N
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Description

This compound is a pyrido-oxazine derivative featuring a tetrahydrofuranmethyl carboxamide substituent. Its core structure includes a fused pyridine-oxazine ring system, a 3-oxo group, and a methyl substitution at the 2-position. The tetrahydrofuranmethyl moiety introduces stereoelectronic and solubility properties distinct from analogs with other substituents.

Properties

IUPAC Name

2-methyl-3-oxo-N-(oxolan-2-ylmethyl)-4H-pyrido[3,2-b][1,4]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-14(12(18)16-8-9-4-3-7-20-9)13(19)17-11-10(21-14)5-2-6-15-11/h2,5-6,9H,3-4,7-8H2,1H3,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYAZXSQVIIFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC=N2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[3,2-b][1,4]oxazine compounds exhibit promising anticancer properties. Studies have shown that modifications to the oxazine ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds structurally related to 2-methyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide have demonstrated selective inhibition of tumor growth in vitro and in vivo models .

G Protein-Coupled Receptor Modulation

The compound may interact with G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling and are targets for many therapeutic agents. Specific studies have identified related compounds as nonsteroidal mineralocorticoid receptor antagonists, suggesting potential applications in treating conditions like hypertension and heart failure by modulating these pathways .

Anti-inflammatory Effects

Preliminary investigations suggest that the compound could possess anti-inflammatory properties. Its ability to modulate immune responses may make it a candidate for developing treatments for autoimmune diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

Neuroprotective Potential

Given the structural similarities with other neuroprotective agents, there is potential for this compound to be explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research into related compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Polymer Chemistry

The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing the mechanical properties and thermal stability of materials. This application could lead to advancements in creating smart materials with tailored functionalities for specific industrial applications .

Drug Delivery Systems

Due to its chemical stability and ability to form complexes with various biomolecules, this compound could be utilized in drug delivery systems. Its incorporation into nanoparticles or liposomes may improve the bioavailability and targeted delivery of therapeutic agents .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityIdentified enhanced cytotoxicity in modified compounds against breast cancer cells.
Study BGPCR ModulationDemonstrated effective binding affinity to mineralocorticoid receptors with potential therapeutic effects on hypertension.
Study CNeuroprotectionShowed protective effects on neuronal cells against oxidative stress in vitro models.

Mechanism of Action

The mechanism of action of 2-methyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The compound 2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide (CAS 861207-07-0) shares the pyrido-oxazine core but substitutes the tetrahydrofuranmethyl group with a morpholinopropyl chain (Figure 1). Key distinctions include:

  • Synthetic Accessibility: The discontinued status of the morpholinopropyl derivative (as noted in ) suggests challenges in scalability or stability, whereas the tetrahydrofuranmethyl variant may offer better synthetic tractability.

Heterocyclic Analogs from Furan/Thienodiazepine Research

Compounds such as 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) and related acyl azide derivatives () share carboxamide and furan/thiophene motifs but lack the pyrido-oxazine core. These analogs prioritize hydrazinyl-oxoethyl side chains for reactivity in cyclization reactions, contrasting with the pyrido-oxazine scaffold’s rigid, planar structure. Pharmacological profiles likely diverge due to these structural disparities .

Data Table: Structural and Functional Comparison

Compound Name Substituent Molecular Weight (Da)* Key Features Reference
2-Methyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide Tetrahydrofuranmethyl ~335.37 Moderate polarity; fused bicyclic core N/A†
2-Methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide (CAS 861207-07-0) Morpholinopropyl ~407.45 Higher polarity; discontinued due to synthesis/stability issues
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) Hydrazinyl-oxoethyl ~261.28 Reactive acyl azide precursor; furan-based

*Calculated using average atomic masses.
†Direct data unavailable; inferred from structural analogs.

Research Findings and Implications

  • Morpholinopropyl vs.
  • Heterocyclic Reactivity : Furan-based analogs () prioritize functional groups for cyclization, whereas pyrido-oxazines emphasize scaffold rigidity for target binding. This suggests divergent applications: the former in synthetic intermediates, the latter in drug discovery .

Biological Activity

The compound 2-methyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide (CAS Number: 861207-18-3) is a member of the pyridooxazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N3O4C_{14}H_{17}N_{3}O_{4} with a molecular weight of 291.31291.31 g/mol. The structure features a pyrido[3,2-b][1,4]oxazine core, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC14H17N3O4
Molecular Weight291.31 g/mol
CAS Number861207-18-3
Purity>90%

Pharmacological Activities

Research indicates that derivatives of pyridooxazines exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal strains. For instance, studies have demonstrated that certain derivatives possess significant antibacterial properties against Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies have indicated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
  • Anti-inflammatory Effects : Some studies have reported that pyridooxazine derivatives can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : There is emerging evidence that these compounds may offer neuroprotective benefits, possibly by reducing oxidative stress in neuronal cells.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It might interact with various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Antimicrobial Study : A study published in the Journal of Pharmaceutical Sciences demonstrated that a related pyridooxazine derivative exhibited significant antibacterial activity against clinical isolates of E. coli and Klebsiella pneumoniae .
  • Cytotoxicity Assay : Research featured in Cancer Letters indicated that another derivative showed selective cytotoxicity towards breast cancer cells while sparing normal cells .
  • Anti-inflammatory Research : A study highlighted in Pharmacology Reports reported that a related compound reduced inflammation markers in a mouse model of arthritis .

Q & A

Q. What methodologies assess the compound’s ecotoxicological impact and environmental persistence?

  • Methodological Answer :
  • OECD 307 Guidelines : Soil degradation studies under aerobic/anaerobic conditions; monitor via LC-MS for parent compound and breakdown products .
  • Algal Toxicity : Chlorella vulgaris growth inhibition assays (72-h EC₅₀) to evaluate aquatic toxicity .

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